7-Tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
7-Tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine (7-TBCFTP) is an organic compound that has been studied for its potential use in scientific research applications. 7-TBCFTP is a heterocyclic compound, which is composed of a six-membered ring of alternating nitrogen and carbon atoms, with a tert-butyl group attached to the nitrogen atom. The compound has been studied for its potential applications in various fields, such as drug design, chemical synthesis, and biochemistry.
Scientific Research Applications
Synthesis and Structural Characterization
Pyridazine derivatives, including compounds similar to the one mentioned, have been extensively studied for their biological properties, such as anti-tumor and anti-inflammatory activities. The synthesis of these compounds often involves characterizations like NMR, IR, and mass spectral studies, with structures confirmed by X-ray diffraction techniques. DFT calculations help in understanding their electronic structures and intermolecular interactions, which are crucial for their biological activities (Sallam et al., 2021).
Potential Biological Activities
Research has highlighted the cardiovascular, anxiolytic, anticonvulsant, antimicrobial, and anticancer activities of triazolo-pyridazine derivatives. For instance, some derivatives have shown promising results as cardiovascular agents due to their coronary vasodilating and antihypertensive activities (Sato et al., 1980). Similarly, compounds like TPA023 have demonstrated anxiolytic-like activity in rodent models without sedation, indicating potential for therapeutic applications in anxiety disorders (Atack et al., 2006).
Applications in Medicinal Chemistry
The unique properties of triazolo-pyridazine derivatives have led to their investigation as candidates for treating various conditions. These compounds have been explored for their antitumor, antibacterial, and antifungal activities, showing potential as broad-spectrum therapeutic agents. For example, certain halogen-containing derivatives have been screened for their antibacterial and anticancer activities, revealing some compounds with significant efficacy (Holla et al., 2001).
properties
IUPAC Name |
7-tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4/c1-15(2,3)10-8-12-18-19-14(21(12)20-13(10)16)9-6-4-5-7-11(9)17/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRSWXZVHQRQTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=NN=C(N2N=C1Cl)C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457059 | |
Record name | 7-tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
CAS RN |
252977-54-1 | |
Record name | 7-tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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